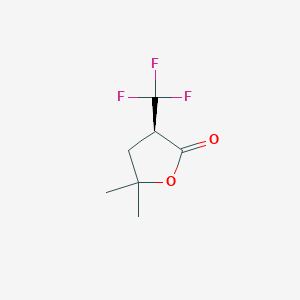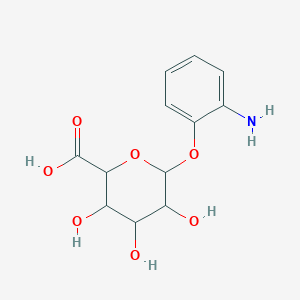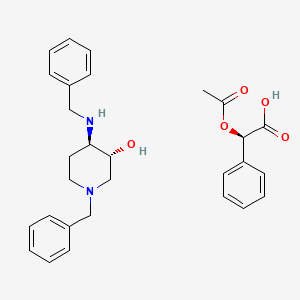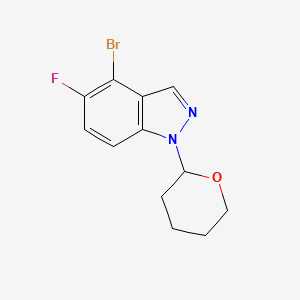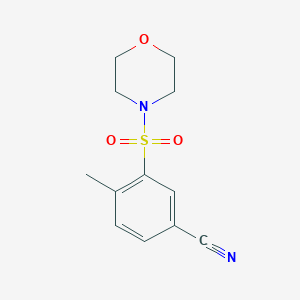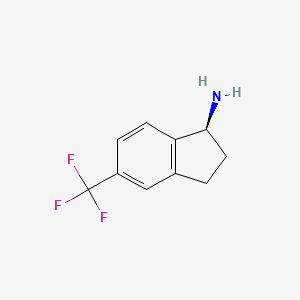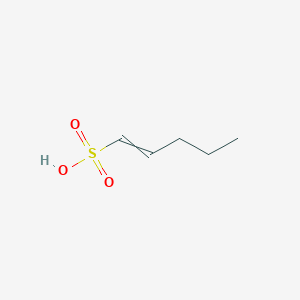
Pent-1-ene-1-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pent-1-ene-1-sulfonic acid is an organic compound with the molecular formula C5H10O3S It is characterized by the presence of a sulfonic acid group (-SO3H) attached to a pentene chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Pent-1-ene-1-sulfonic acid can be synthesized through several methods. One common approach involves the sulfonation of pent-1-ene using sulfur trioxide or fuming sulfuric acid. The reaction typically proceeds under controlled conditions to ensure the selective formation of the sulfonic acid group .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain precise control over reaction conditions. This method enhances the efficiency and yield of the desired product while minimizing the formation of by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Pent-1-ene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups.
Substitution: The sulfonic acid group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce alcohols or other functionalized compounds .
Wissenschaftliche Forschungsanwendungen
Pent-1-ene-1-sulfonic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which pent-1-ene-1-sulfonic acid exerts its effects involves the interaction of the sulfonic acid group with various molecular targets. This interaction can lead to changes in the structure and function of proteins, enzymes, and other biomolecules. The sulfonic acid group is highly reactive and can form strong bonds with nucleophilic sites on target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenesulfonic acid: Another sulfonic acid derivative with a benzene ring instead of a pentene chain.
Methanesulfonic acid: A simpler sulfonic acid with a single carbon atom attached to the sulfonic group.
Ethanesulfonic acid: Similar to methanesulfonic acid but with an ethane chain.
Uniqueness
Pent-1-ene-1-sulfonic acid is unique due to its pentene chain, which imparts distinct chemical properties and reactivity compared to other sulfonic acids. This uniqueness makes it valuable in specific applications where other sulfonic acids may not be suitable .
Eigenschaften
CAS-Nummer |
71302-55-1 |
|---|---|
Molekularformel |
C5H10O3S |
Molekulargewicht |
150.20 g/mol |
IUPAC-Name |
pent-1-ene-1-sulfonic acid |
InChI |
InChI=1S/C5H10O3S/c1-2-3-4-5-9(6,7)8/h4-5H,2-3H2,1H3,(H,6,7,8) |
InChI-Schlüssel |
YYCQMSUMNUDDID-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC=CS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzyl (4R)-1-oxa-8-azaspiro[3.5]nonane-8-carboxylate](/img/structure/B13903744.png)


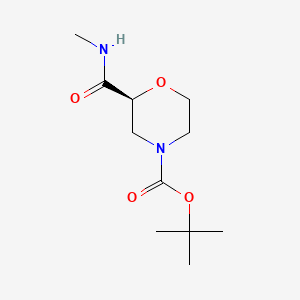
![7-Methylpyrazolo[1,5-A]pyridine-3-carbonitrile](/img/structure/B13903773.png)
